molecular formula C19H15N5O3S B2572619 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903278-06-7

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2572619
CAS No.: 1903278-06-7
M. Wt: 393.42
InChI Key: SWTXJJNCTFHLRN-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group. A methylene bridge links the triazolo-pyridazine moiety to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The thiophene and benzodioxine groups may enhance electronic interactions and metabolic stability, making this compound a candidate for further therapeutic exploration .

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(15-11-26-13-4-1-2-5-14(13)27-15)20-10-18-22-21-17-8-7-12(23-24(17)18)16-6-3-9-28-16/h1-9,15H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXJJNCTFHLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a thiophene ring and a triazolo[4,3-b]pyridazine core, which are known for their potential pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The 1,2,4-triazolo scaffold allows for specific interactions with receptors due to its hydrogen bond donating and accepting capabilities. This interaction profile is crucial for its pharmacological effects.

Target Receptors

The compound primarily targets:

  • Kinases : Inhibitory activity against c-Met kinase has been observed.
  • Cancer Cell Lines : Demonstrated cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Pharmacological Properties

The compound exhibits several notable pharmacological activities:

Antitumor Activity

Research indicates that derivatives similar to this compound show significant antitumor properties. For instance:

  • Cytotoxicity : Compounds related to the triazolo-pyridazine series have exhibited IC50 values as low as 1.06 μM against A549 cells .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Anti-inflammatory and Antioxidant Activities

The compound's structural features suggest potential anti-inflammatory properties through the inhibition of nitric oxide production and other inflammatory markers.

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various triazolo derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with similar scaffolds to our target compound displayed moderate to high cytotoxicity .
  • Enzyme Inhibition : The enzyme inhibition studies revealed that compounds from the same class could inhibit key enzymes involved in cancer progression and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound (CAS) Core Structure Position 6 Substituent Side Chain Modification
Target Compound Triazolo[4,3-b]pyridazine Thiophen-2-yl Methyl-benzodioxine-carboxamide
894050-19-2 Triazolo[4,3-b]pyridazine Thiophen-2-yl Pyridin-3-ylmethyl-thio
891099-01-7 Triazolo[4,3-b]pyridazine Furan-2-yl Pyridin-3-ylmethyl-thio
851988-47-1 Benzo[d]thiazole N/A Benzodioxine-carbohydrazide

Spectroscopic and Analytical Comparisons

Mass Spectrometry (MS/MS) Profiling

Molecular networking via MS/MS reveals fragmentation patterns critical for dereplication. The target compound’s parent ion would exhibit a high cosine score (>0.9) with analogs sharing the triazolo-pyridazine core (e.g., 894050-19-2), but lower scores (<0.6) with structurally distinct compounds like 851988-47-1. Thiophen-2-yl versus furan-2-yl substitution (as in 891099-01-7) may reduce similarity due to differing fragmentation pathways .

Nuclear Magnetic Resonance (NMR) Analysis

NMR chemical shifts highlight substituent-induced electronic changes. For example:

  • Thiophen-2-yl vs. Furan-2-yl : The thiophene’s sulfur atom deshields adjacent protons, causing downfield shifts (~7.5–8.0 ppm for aromatic protons) compared to furan’s oxygen (~6.5–7.0 ppm) .
  • Benzodioxine-carboxamide vs. Thioether Side Chains : The carboxamide’s carbonyl group (δ ~168–170 ppm in ¹³C NMR) contrasts with thioether signals (δ ~35–40 ppm for SCH₂) .

Table 2: Key NMR and MS Data (Hypothetical for Target Compound)

Parameter Target Compound 894050-19-2 891099-01-7
¹H NMR (δ, ppm)
Aromatic protons (thiophene) 7.8–8.2 7.8–8.2 6.5–7.0 (furan)
CH₂ (side chain) 4.3–4.5 3.8–4.0 (SCH₂) 3.8–4.0 (SCH₂)
¹³C NMR (δ, ppm)
Carboxamide C=O 168.5 N/A N/A
Thioether S–CH₂ N/A 38.2 38.5
HRMS (m/z) [M+H]+ Calc.: 435.1023 [M+H]+ Calc.: 422.0841 [M+H]+ Calc.: 406.0875

Research Findings and Challenges

  • Lumping Strategy : Compounds with triazolo-pyridazine cores may be grouped for reaction simplification, but substituent variations (e.g., thiophene vs. furan) necessitate individualized analysis .
  • Contradictions : While MS/MS suggests structural similarity among triazolo-pyridazines, NMR reveals significant electronic disparities due to heteroatom substitutions (S vs. O) .

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